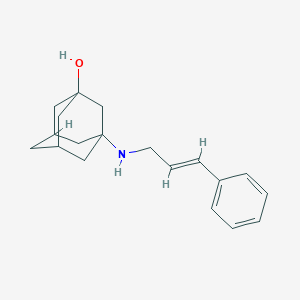![molecular formula C20H23Cl2N5O2 B271959 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B271959.png)
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine, also known as BDBMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound belongs to the class of tetrazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of the viral protease, which is essential for viral replication. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and apoptosis. In addition, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has several advantages for lab experiments. It exhibits potent antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. This compound is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, this compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle, requiring careful handling and storage. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic properties.
Zukünftige Richtungen
There are several future directions for the research on 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine. One direction is to further explore the mechanism of action of this compound and identify its molecular targets. This will provide a better understanding of how this compound exerts its therapeutic effects and may help to optimize its therapeutic properties. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer or antiviral drugs. This may enhance its efficacy and reduce the risk of drug resistance. Finally, future research can focus on the development of new formulations of this compound that improve its bioavailability and reduce its toxicity.
Synthesemethoden
The synthesis of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzyl alcohol to form an ether intermediate. The intermediate is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with butylamine to form the final product. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, as well as anti-inflammatory activity in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C20H23Cl2N5O2 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
1-butyl-N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-3-4-10-27-20(24-25-26-27)23-12-14-8-9-18(19(11-14)28-2)29-13-15-16(21)6-5-7-17(15)22/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,23,24,26) |
InChI-Schlüssel |
BPYCLVSJACPTRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Kanonische SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol](/img/structure/B271899.png)